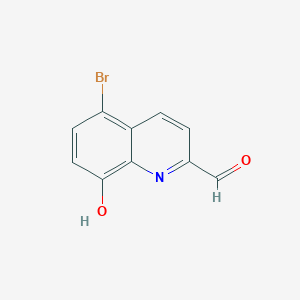

5-Bromo-8-hydroxyquinoline-2-carbaldehyde

Description

Historical Context and Significance of the Quinoline (B57606) Framework in Organic and Coordination Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic chemistry. numberanalytics.comiipseries.org First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its structure and reactivity have been the subject of extensive study for nearly two centuries. iipseries.orgrsc.org The development of synthetic methods, such as the Skraup synthesis in 1880, provided chemists with the tools to construct a vast array of substituted quinoline derivatives. numberanalytics.comiipseries.org

Historically and into the modern era, the quinoline framework has been paramount in medicinal chemistry. It forms the core of numerous biologically active molecules and pharmaceuticals, most notably antimalarial agents like quinine (B1679958) and chloroquine. rsc.orgnumberanalytics.com Beyond its medicinal importance, the quinoline motif is significant in materials science for designing materials with specific optical and electrical properties and in coordination chemistry as a ligand for various metal ions. numberanalytics.comnumberanalytics.com

| Key Historical Quinoline Syntheses | Description |

| Skraup Synthesis (1880) | The reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline. numberanalytics.comiipseries.org |

| Doebner-von Miller Synthesis | A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds in place of glycerol. |

| Combes Synthesis (1888) | The condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. iipseries.org |

| Friedländer Synthesis | The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. numberanalytics.com |

Overview of 8-Hydroxyquinoline (B1678124) Derivatives as Versatile Ligands and Synthons

Within the broad family of quinolines, 8-hydroxyquinoline (also known as oxine) and its derivatives are particularly prominent. researchgate.netsemanticscholar.org The defining feature of 8-hydroxyquinoline is the proximity of the hydroxyl group (-OH) at the C8 position to the nitrogen atom of the pyridine ring. This arrangement allows the deprotonated form of the molecule to act as a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. researchgate.netscispace.com

This chelating ability has led to the extensive use of 8-hydroxyquinoline derivatives in various applications:

Analytical Chemistry : As reagents for the gravimetric analysis and extraction of metal ions. scispace.comrroij.com

Materials Science : In the development of Organic Light Emitting Diodes (OLEDs), where metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3) are used as electron-conducting and light-emitting materials. researchgate.netrroij.com

Fluorescent Sensors : The fluorescence of 8-hydroxyquinoline is often enhanced upon chelation with metal ions, making its derivatives excellent platforms for designing selective fluorescent sensors for ions such as Al³⁺ and Zn²⁺. semanticscholar.orgscispace.com

Strategic Importance of Halogenation (Bromine) at the C5 Position in 8-Hydroxyquinoline Systems

The introduction of a halogen, such as bromine, onto the 8-hydroxyquinoline ring system is a key strategy for modifying its chemical and physical properties. Halogenation at the C5 position is a common and synthetically accessible modification. researchgate.netresearchgate.net The bromine atom exerts a significant influence on the molecule's electronic character.

The strategic importance of placing a bromine atom at the C5 position includes:

Electronic Modulation : As an electron-withdrawing group, bromine alters the electron density of the aromatic rings. This can influence the acidity of the 8-hydroxyl proton and the coordination strength of the ligand with metal ions.

Synthetic Handle : The C5-bromo substituent serves as a versatile synthetic handle for further molecular elaboration. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of aryl, alkynyl, or other functional groups to build more complex and tailored molecular architectures. researchgate.net

Modulation of Biological Activity : In medicinal chemistry contexts, halogenation is a well-established method for tuning the biological activity and pharmacokinetic properties of a parent compound. nih.gov

Role of the Aldehyde Functionality at the C2 Position in Chemical Transformations and Sensor Design

The aldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis due to its reactivity. Placing an aldehyde at the C2 position of the 8-hydroxyquinoline scaffold provides a reactive site for a multitude of chemical transformations.

The primary role of the C2-aldehyde is its ability to undergo condensation reactions, particularly with primary amines, to form Schiff bases (imines). nih.gov This reaction is a straightforward and high-yielding method for linking the 8-hydroxyquinoline core to other molecular units. This capability is crucial for:

Ligand Elaboration : Creating larger, more complex multidentate ligands. By reacting the aldehyde with molecules containing one or more amine groups, ligands with tailored geometries and coordination preferences can be synthesized.

Chemosensor Development : Schiff base formation is a cornerstone of chemosensor design. The imine bond can be part of a conjugated system that responds to the binding of a specific analyte (like a metal ion) at the 8-hydroxyquinoline chelating site, resulting in a measurable change in color (colorimetric sensor) or fluorescence (fluorometric sensor). researchgate.net

| Functional Group | Position | Primary Role/Significance |

| 8-Hydroxy (-OH) | C8 | Forms a bidentate chelation site with the ring nitrogen, crucial for metal coordination. researchgate.netscispace.com |

| 5-Bromo (-Br) | C5 | Modifies electronic properties and acts as a reactive site for cross-coupling reactions. researchgate.net |

| 2-Carbaldehyde (-CHO) | C2 | Serves as a reactive center for forming larger molecules, especially Schiff bases for sensor applications. nih.gov |

Research Significance and Potential Academic Impact of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde

The compound this compound integrates the key features discussed above into a single, highly functionalized molecule. Its research significance lies in its potential as a versatile and powerful synthon, or building block, for the rational design of advanced materials and chemical tools.

The academic impact of this compound is driven by its utility in several research domains:

Coordination Chemistry : It serves as a precursor to a new family of custom-designed ligands. The Schiff bases derived from it can be used to synthesize novel metal complexes with unique photophysical, magnetic, or catalytic properties.

Sensor Technology : It is an ideal platform for developing selective and sensitive chemosensors. The 8-hydroxyquinoline unit provides the ion-binding site, the aldehyde allows for the attachment of a signaling unit (chromophore or fluorophore), and the bromine can be used to fine-tune the sensor's selectivity and response.

Supramolecular Chemistry : The molecule can be used to construct elaborate supramolecular assemblies and metal-organic frameworks (MOFs), where the programmed interactions between the organic ligand and metal nodes can lead to materials with applications in gas storage or catalysis. researchgate.net

By combining a proven metal-binding motif with two distinct and strategically placed reactive sites, this compound offers chemists a modular tool to construct complex, functional molecules with a high degree of precision.

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO2 |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

5-bromo-8-hydroxyquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-4-9(14)10-7(8)2-1-6(5-13)12-10/h1-5,14H |

InChI Key |

PNRCGERVHQNGHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)O)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde is expected to exhibit distinct signals corresponding to each proton in the molecule. The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline (B57606) ring will resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the substituents: the electron-withdrawing bromo and carbaldehyde groups, and the electron-donating hydroxyl group.

The proton on the carbon adjacent to the nitrogen (C3) is expected to show a doublet, coupling with the proton at C4. Similarly, the proton at C4 will also appear as a doublet. The protons on the carbocyclic ring (C6 and C7) will likely exhibit an AB quartet system due to their ortho coupling. The hydroxyl proton signal may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | s (singlet) | - |

| H-3 | 8.2 - 8.5 | d (doublet) | ~8.0 |

| H-4 | 7.8 - 8.1 | d (doublet) | ~8.0 |

| H-6 | 7.5 - 7.8 | d (doublet) | ~8.5 |

| H-7 | 7.2 - 7.5 | d (doublet) | ~8.5 |

| -OH | Variable, broad singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbons of the quinoline ring will resonate between δ 110 and 160 ppm. The carbon atom attached to the bromine (C5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the hydroxyl group (C8) will show a characteristic upfield shift compared to unsubstituted quinoline.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| C2 | 150 - 155 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 125 - 130 |

| C5 | 115 - 120 |

| C6 | 130 - 135 |

| C7 | 110 - 115 |

| C8 | 155 - 160 |

| C8a | 140 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structure Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their adjacent positions. Similarly, the coupling between H-6 and H-7 would be evident.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for C3, C4, C6, and C7 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For example, the aldehyde proton should show correlations to C2 and C3. The H-4 proton would likely show a correlation to the quaternary carbon C4a, and H-6 might show a correlation to C8.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., C=O, O-H)

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is expected in the region of 1680-1700 cm⁻¹. The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| C=O (aldehyde) | Stretching | 1680 - 1700 | Strong, Sharp |

| C=C / C=N (aromatic) | Stretching | 1400 - 1600 | Medium to Strong |

| C-O | Stretching | 1200 - 1300 | Medium |

| C-Br | Stretching | 500 - 700 | Medium to Weak |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information on the photophysical behavior of this compound, governed by its aromatic quinoline core and the influence of its functional substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from various electronic transitions within the molecule. The core 8-hydroxyquinoline (B1678124) (8-HQ) structure is the primary chromophore, exhibiting intense absorptions due to π → π* transitions associated with the aromatic system. The presence of a hydroxyl group (-OH) at the C8 position, a bromine atom (-Br) at the C5 position, and a carbaldehyde group (-CHO) at the C2 position modifies the electronic properties of the chromophore.

The lone pair electrons on the oxygen of the hydroxyl group and the nitrogen of the quinoline ring, as well as the oxygen of the carbonyl group, can undergo n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions. The bromo substituent acts as an auxochrome, and its electron-withdrawing nature, along with the carbaldehyde group, can cause shifts in the absorption maxima (λmax). Specifically, these substitutions can lead to a bathochromic (red) shift of the π → π* transitions, extending absorption into the visible region.

| Electronic Transition Type | Associated Molecular Orbitals | Expected Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | HOMO to LUMO | ~300-450 nm | High (ε > 10,000 L·mol⁻¹·cm⁻¹) |

| π → π | Deeper π orbitals to LUMO+n | ~250-300 nm | High (ε > 10,000 L·mol⁻¹·cm⁻¹) |

| n → π* | Non-bonding (O, N) to LUMO | >400 nm | Low (ε < 1,000 L·mol⁻¹·cm⁻¹) |

Note: The data in this table are illustrative and represent typical values for substituted 8-hydroxyquinoline chromophores.

Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yields, Lifetimes)

The fluorescence properties of 8-hydroxyquinoline and its derivatives are highly sensitive to their molecular structure and environment. The parent 8-HQ molecule is known to be weakly fluorescent in most solvents. rroij.comscispace.com This is primarily due to an efficient excited-state intramolecular proton transfer (ESIPT) process, where the proton from the 8-hydroxyl group is transferred to the quinoline nitrogen atom in the excited state. rsc.org This non-radiative decay pathway effectively quenches fluorescence, leading to a low fluorescence quantum yield (Φf) and a short excited-state lifetime (τ).

For this compound, the presence of electron-withdrawing bromo and carbaldehyde groups is expected to further influence these photophysical properties. While specific quantitative data for this compound is not extensively documented, the fundamental mechanism of ESIPT is expected to persist, resulting in weak intrinsic fluorescence. However, upon chelation with metal ions (such as Al³⁺ or Zn²⁺), the hydroxyl proton is replaced by the metal, which inhibits the ESIPT process. This structural rigidification and blocking of the non-radiative decay channel typically leads to a dramatic enhancement of fluorescence emission. rroij.comscispace.comuci.edu

| Photophysical Property | Typical Value/Observation for Free Ligand | Rationale |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | Low | Efficient non-radiative decay via Excited-State Intramolecular Proton Transfer (ESIPT). |

| Fluorescence Lifetime (τ) | Short (typically ps to ns range) | Rapid deactivation of the excited state. rsc.org |

| Emission Wavelength (λem) | Solvent dependent, often shows dual fluorescence. | Emission can occur from both the normal and tautomeric excited states. |

Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the molecular weight and purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₀H₆BrNO₂. HRMS can determine the mass of the molecular ion ([M]⁺ or [M+H]⁺) to within a few parts per million (ppm), unequivocally verifying this formula.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (an M peak and an M+2 peak) of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO₂ |

| Theoretical Monoisotopic Mass ([M] for C₁₀H₆⁷⁹BrNO₂) | 250.9633 u |

| Theoretical Monoisotopic Mass ([M+2] for C₁₀H₆⁸¹BrNO₂) | 252.9612 u |

| Expected Isotopic Pattern | Two peaks of ~1:1 intensity ratio at M and M+2. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities remaining from its synthesis. mdpi.com In GC, the compound is vaporized and passed through a column, separating it from other components based on boiling point and polarity. A highly pure sample will ideally show a single, sharp peak in the gas chromatogram.

The mass spectrometer then analyzes the molecules as they elute from the column. The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the main peak as the target compound. The fragmentation pattern observed under electron ionization (EI) can also provide structural information. For quinoline derivatives, common fragmentation pathways include the loss of HCN or the aldehyde group (-CHO), providing further structural confirmation. rsc.org Any minor peaks in the chromatogram can be analyzed by their mass spectra to identify starting materials, by-products, or residual solvents.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

In the solid state, these planar molecules arrange themselves into specific crystal lattices. The parent 8-HQ is known to form polymorphs, with a recently identified monoclinic form showing that molecules form centrosymmetric dimers via intermolecular O—H···N hydrogen bonds. nih.govresearchgate.net These dimers are further stabilized by π–π stacking interactions.

For this compound, the core planar structure and intramolecular hydrogen bond would be preserved. The substituents would play a key role in the supramolecular assembly. The bromine atom could participate in halogen bonding (C-Br···O or C-Br···N interactions), while the carbaldehyde group could form C-H···O hydrogen bonds or dipole-dipole interactions, leading to a distinct and complex three-dimensional crystal packing arrangement.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z (Molecules per unit cell) | 4 |

| Key Supramolecular Interaction | π–π stacking and intermolecular O—H···N hydrogen bonds forming dimers. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties of medium-sized organic molecules like 5-Bromo-8-hydroxyquinoline-2-carbaldehyde.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For this compound, these calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has proven reliable for similar quinoline (B57606) derivatives. nih.goveurjchem.comresearchgate.net

The optimized structure reveals a largely planar quinoline ring system. Conformational analysis primarily concerns the orientation of the 2-carbaldehyde group relative to the quinoline core. Due to the presence of the adjacent nitrogen atom and the hydroxyl group at the 8-position, a significant intramolecular hydrogen bond forms between the hydroxyl proton and the quinoline nitrogen (O-H···N). nih.gov This interaction imparts considerable rigidity to the molecule. The primary conformational flexibility would arise from the rotation around the C2-C(aldehyde) single bond. However, the planar conformer is generally the most stable due to conjugation effects.

Below is a table of typical optimized geometric parameters for the 8-hydroxyquinoline (B1678124) scaffold, derived from studies on closely related compounds. These values provide a reasonable approximation for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.89 - 1.91 |

| Bond Length (Å) | C-O (hydroxyl) | ~1.36 - 1.37 |

| Bond Length (Å) | C=O (aldehyde) | ~1.21 - 1.22 |

| Bond Length (Å) | O-H | ~0.97 - 0.99 |

| Bond Length (Å) | C=N (ring) | ~1.31 - 1.33 |

| Bond Angle (°) | C-C-Br | ~119 - 121 |

| Bond Angle (°) | C-C-O (hydroxyl) | ~118 - 120 |

| Bond Angle (°) | C-C=O (aldehyde) | ~123 - 125 |

Note: The values are illustrative and based on DFT calculations of similar 8-hydroxyquinoline derivatives. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. sci-hub.se A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap suggests the molecule is more reactive and polarizable. sci-hub.se

For this compound, the HOMO is typically localized over the electron-rich 8-hydroxy-substituted benzene (B151609) ring, while the LUMO is distributed across the electron-deficient pyridine (B92270) ring and the carbaldehyde group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: The values are illustrative estimates based on DFT calculations for related substituted 8-hydroxyquinoline compounds. eurjchem.comscirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. eurjchem.com

In this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and carbaldehyde groups, and the nitrogen atom of the quinoline ring. These are the primary sites for electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atom of the carbaldehyde group. These sites are prone to nucleophilic attack.

Neutral/Intermediate Regions (Green): Spread across the carbon backbone of the aromatic rings.

This mapping provides a clear, intuitive guide to the molecule's reactive sites. eurjchem.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and anti-bonding orbitals. q-chem.com This method is particularly effective for quantifying intramolecular interactions like hyperconjugation and hydrogen bonding. researchgate.netdergi-fytronix.com

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) | σ* (O-H) | Intramolecular H-Bond | > 10 |

| LP (Ohydroxyl) | π* (C-C)ring | n→π* Hyperconjugation | ~20 - 30 |

| π (C-C)ring | π* (C-C)ring | π→π* Hyperconjugation | ~15 - 25 |

Note: E(2) values are illustrative and represent the magnitude of stabilization energy for key interactions found in similar quinoline structures. eurjchem.comresearchgate.netdergi-fytronix.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT excels at describing the electronic ground state, Time-Dependent DFT (TD-DFT) is the method of choice for investigating excited states. rsc.orgresearchgate.net It allows for the calculation of electronic transition energies, which correspond to the absorption of light in UV-visible spectroscopy. nih.gov TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). eurjchem.comnih.gov

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV-A and UV-B regions. The primary transitions are expected to be of π→π* character, corresponding to the excitation of electrons from orbitals located on the quinoline ring system to higher-energy anti-bonding orbitals. These calculations are essential for interpreting experimental spectra and understanding the photophysical properties of the molecule. eurjchem.comnih.gov

Analysis of Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG)

The analysis of Noncovalent Interactions (NCI) via the Reduced Density Gradient (RDG) provides a powerful method for visualizing weak interactions in real space. researchgate.net This technique plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting 3D plot visualizes regions of different interaction types: eurjchem.comdntb.gov.ua

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as large, circular, low-density, low-gradient spikes in the blue region of the plot.

Weak van der Waals Interactions: Characterized by broad, low-density regions colored in green.

Strong Repulsive Interactions (e.g., Steric Clash): Emerge as red or brown areas in regions of high density.

For this compound, an NCI/RDG analysis would prominently feature a large, blueish-green disc between the hydroxyl hydrogen and the quinoline nitrogen, visually confirming the strong intramolecular hydrogen bond. Green surfaces would also appear above and below the planar aromatic rings, indicating delocalized van der Waals interactions. This analysis provides a detailed and intuitive map of the noncovalent forces that govern the molecule's conformation and potential intermolecular interactions. eurjchem.comresearchgate.net

Solvation Model Studies on Spectroscopic and Electronic Properties in Different Solvents

Theoretical investigations into the behavior of quinoline derivatives in solution are critical for understanding their potential applications. Solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are employed to simulate the effects of different solvents on the spectroscopic and electronic properties of molecules like this compound. These studies are often conducted using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). eurjchem.com

By using the IEFPCM model, researchers can analyze how the polarity of a solvent influences the electronic absorption spectra (UV-Vis) of the compound. For analogous molecules, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, studies have been performed in solvents of varying polarity, including ethanol (B145695), dimethylsulfoxide (DMSO), and water. eurjchem.com It is generally observed that the maximum absorption wavelengths (λmax) exhibit a shift (either bathochromic or hypsochromic) as the solvent polarity changes. This solvatochromism is indicative of changes in the electronic distribution and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) upon solvation.

For instance, the calculated electronic properties like dipole moment and polarizability are significantly affected by the solvent environment. An increase in solvent polarity typically leads to an increase in the calculated dipole moment of the solute molecule, suggesting a greater charge separation in the excited state. These computational findings are crucial for predicting how the compound will behave in different chemical environments.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) (Illustrative) | Major Transition |

|---|---|---|---|

| Gas Phase | 1.0 | 350 | HOMO → LUMO |

| Ethanol | 24.55 | 358 | HOMO → LUMO |

| DMSO | 46.7 | 362 | HOMO → LUMO |

| Water | 80.1 | 365 | HOMO → LUMO |

This table provides illustrative data based on studies of similar compounds, showing the typical trend of the calculated maximum absorption wavelength (λmax) in different solvents using the IEFPCM-TD-DFT method.

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations provide valuable insights into the reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs), namely the HOMO and LUMO. eurjchem.com The energy of these orbitals and the gap between them (ΔE) are fundamental in predicting the chemical stability and reactivity of this compound. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. eurjchem.com

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity descriptors can be calculated. These parameters help in quantifying the molecule's reactive nature.

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It describes the ability of the molecule to attract electrons.

Chemical Potential (μ): Calculated as μ = -χ. It represents the escaping tendency of electrons.

Global Electrophilicity Index (ω): Calculated as ω = μ² / (2η). It quantifies the electrophilic nature of the molecule.

Computational studies on related 8-hydroxyquinoline derivatives have utilized these parameters to understand their reactivity patterns. researchgate.net For example, a high electrophilicity index suggests that the molecule will act as a good electrophile in reactions. These descriptors are crucial for designing new molecules with specific reactivity profiles.

| Parameter | Formula | Typical Calculated Value (eV) (Illustrative) | Interpretation |

|---|---|---|---|

| E_HOMO | - | -6.5 | Energy of the highest occupied molecular orbital |

| E_LUMO | - | -2.0 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.5 | Indicates chemical stability |

| Ionization Potential (I) | -E_HOMO | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | 2.0 | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to charge transfer |

| Electronegativity (χ) | (I + A) / 2 | 4.25 | Electron-attracting tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 | Global electrophilic nature |

This table presents illustrative quantum chemical parameters calculated from HOMO and LUMO energies, based on DFT studies of similar quinoline structures.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the structural characterization and the computational methodology. For this compound, DFT calculations are used to predict vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. eurjchem.comresearchgate.net

Vibrational analysis is typically performed using the B3LYP functional with a basis set like 6-31G*. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level, leading to a better agreement with experimental spectra. researchgate.net This comparison allows for a detailed assignment of the vibrational modes of the molecule, such as the characteristic stretching vibrations of O-H, C=O, and C-Br bonds. Studies on 5,7-dihalo-8-hydroxyquinolines have shown a good correlation between the computed and observed vibrational spectra, confirming the molecular structure. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The computed shifts are referenced against a standard compound like Tetramethylsilane (TMS) and can then be compared directly with experimental data obtained in a specific solvent (e.g., DMSO-d₆ or CDCl₃). mdpi.com The strong correlation between predicted and measured chemical shifts serves as a powerful tool for structural elucidation and confirmation.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Illustrative) | Calculated Wavenumber (cm⁻¹) (Illustrative) | Assignment |

|---|---|---|---|

| ν(O-H) | 3410 | 3425 | O-H stretching |

| ν(C=O) | 1685 | 1690 | Aldehyde C=O stretching |

| ν(C=N) | 1580 | 1585 | Quinoline C=N stretching |

| ν(C-Br) | 650 | 655 | C-Br stretching |

This table provides an illustrative comparison of experimental and calculated vibrational frequencies for key functional groups, based on DFT studies of halogenated 8-hydroxyquinoline derivatives. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation

Bidentate Chelation Properties of the 8-Hydroxyquinoline (B1678124) Moiety with Transition and Main Group Metal Ions

The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand, capable of coordinating with a multitude of transition and main group metal ions. nih.govresearchgate.net This chelating ability is attributed to the presence of a nitrogen atom in the quinoline (B57606) ring and an adjacent hydroxyl group, which can deprotonate to form a stable five-membered chelate ring with a metal ion. scirp.orgscirp.org This structural arrangement allows for the formation of highly stable complexes with metals such as copper(II), nickel(II), cobalt(II), zinc(II), cadmium(II), mercury(II), aluminum(III), and iron(III). researchgate.netscirp.orgnih.gov The formation of these complexes is a result of the ligand displacing solvent molecules from the metal ion's coordination sphere. scirp.org The versatility of 8-hydroxyquinoline and its derivatives in forming stable metal chelates has led to their extensive use in various chemical applications. rroij.com

Influence of the Bromo and Carbaldehyde Substituents on Chelation Affinity and Selectivity

The presence of bromo and carbaldehyde substituents on the 8-hydroxyquinoline ring significantly modulates its chelation properties. The bromo group at the 5-position is an electron-withdrawing group, which can influence the acidity of the hydroxyl group and the basicity of the nitrogen atom. This, in turn, can affect the stability and formation constants of the resulting metal complexes. The carbaldehyde group at the 2-position introduces an additional potential coordination site, although the bidentate chelation through the nitrogen and hydroxyl oxygen is still the predominant mode of binding. The steric hindrance and electronic effects of these substituents can also impart a degree of selectivity for certain metal ions over others, influencing the stoichiometry and geometry of the resulting complexes.

Stoichiometry and Geometrical Aspects of Metal Complexes (e.g., 1:1, 1:2, 1:3 Metal-to-Ligand Ratios)

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives, including 5-Bromo-8-hydroxyquinoline-2-carbaldehyde, is dependent on the metal ion's coordination number and charge. Common stoichiometries observed are 1:1, 1:2, and 1:3 metal-to-ligand ratios. nih.gov For instance, divalent metal ions like Cu(II), Co(II), and Ni(II) often form 1:2 complexes. scirp.orgscirp.org In such cases, the resulting complexes can adopt different geometries. For example, Cu(II) complexes with 8-hydroxyquinoline have been reported to exhibit a square-planar geometry, while Co(II) and Ni(II) complexes can form octahedral geometries, often by coordinating with two water molecules in addition to the two bidentate ligands. scirp.orgscirp.org Trivalent metals like Al(III) and Cr(III) typically form 1:3 complexes, resulting in a stable octahedral geometry. scirp.orgmdpi.com The specific geometry is also influenced by the nature of the substituents on the 8-hydroxyquinoline ring. mdpi.com

Formation Constants and Thermodynamic Stability of Metal-5-Bromo-8-hydroxyquinoline-2-carbaldehyde Complexes

The thermodynamic stability of metal complexes formed with this compound is quantified by their formation constants (stability constants). The stability of these complexes is influenced by several factors, including the nature of the metal ion (size, charge, and electronegativity) and the ligand's properties. The Irving-Williams series, which describes the relative stabilities of complexes with divalent metal ions, is often applicable, with the stability generally following the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov For example, the formation constant for a 1:1 Ag(I) complex with 8-hydroxyquinoline has been reported to be 4.2 x 10⁸. ajchem-a.com The presence of the electron-withdrawing bromo and carbaldehyde groups on the this compound ligand can be expected to influence these values.

Spectroscopic Characterization of Metal Chelates (e.g., Shifts in UV-Vis, FTIR, NMR upon Coordination)

The formation of metal chelates with this compound can be readily monitored using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: Upon complexation, significant shifts in the absorption bands are observed. scirp.org These shifts are attributed to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, as well as intraligand π-π* and n-π* transitions that are perturbed by coordination. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides direct evidence of coordination. A broad band corresponding to the O-H stretching vibration of the free ligand typically disappears or shifts to lower frequencies upon deprotonation and coordination to the metal ion. scirp.orgresearchgate.net Additionally, shifts in the C=N and C-O stretching vibrations of the quinoline ring are indicative of the nitrogen and oxygen atoms' involvement in chelation. scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Changes in the chemical shifts of the protons and carbons near the coordination sites (the hydroxyl and pyridyl groups) upon complexation confirm the binding of the ligand to the metal ion.

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ) Mechanisms of Metal Complexes

8-Hydroxyquinoline and its derivatives are known to exhibit changes in their fluorescence properties upon metal ion complexation. scirp.org While 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes can be highly fluorescent, a phenomenon known as chelation-enhanced fluorescence (CHEF). rroij.com This enhancement is often attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. rroij.com Conversely, some metal ions, particularly those with unpaired d-electrons like Cu(II) and Fe(III), can quench the fluorescence of the ligand through processes like electron or energy transfer, leading to chelation-enhanced quenching (CHEQ). uci.educolab.ws The specific mechanism, CHEF or CHEQ, is dependent on the nature of the metal ion and the substituents on the 8-hydroxyquinoline ring. uci.edu

Supramolecular Assembly of Metal-5-Bromo-8-hydroxyquinoline-2-carbaldehyde Complexes

Metal complexes of 8-hydroxyquinoline derivatives can serve as building blocks for the construction of more complex supramolecular architectures. mdpi.comresearchgate.net These assemblies are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The substituents on the 8-hydroxyquinoline ring play a crucial role in directing the self-assembly process. For instance, the carbaldehyde group in this compound could potentially participate in hydrogen bonding or further reactions to form larger, well-defined structures. The resulting supramolecular assemblies can exhibit interesting properties and have potential applications in materials science and catalysis. mdpi.com

Derivatization and Chemical Transformations

Schiff Base Formation via Condensation of the C2-Carbaldehyde Group with Amines

The aldehyde group at the C2 position of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde serves as a prime site for the formation of Schiff bases (imines). This transformation is typically achieved through a condensation reaction with primary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration, to yield the corresponding C=N double bond. ekb.eg

The general reaction proceeds by dissolving this compound and a stoichiometric amount of a selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol. The mixture is often heated under reflux to drive the reaction to completion. ekb.eg The resulting Schiff base derivatives are valuable intermediates in organic synthesis and have been explored for their coordination chemistry and biological activities.

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Resulting Schiff Base Structure | Reaction Conditions |

|---|---|---|

| Aniline (B41778) | 5-Bromo-N-phenyl-8-hydroxyquinoline-2-carboximine | Ethanol, Reflux |

| Benzylamine | 5-Bromo-N-benzyl-8-hydroxyquinoline-2-carboximine | Methanol, Reflux |

Hydrazone Derivatives and Their Synthetic Routes from the Carbaldehyde Moiety

Similar to Schiff base formation, the carbaldehyde moiety readily reacts with hydrazine (B178648) and its derivatives (such as phenylhydrazine (B124118) or isonicotinic hydrazide) to form hydrazones. nih.govmdpi.com This condensation reaction is a cornerstone in the derivatization of carbonyl compounds. dergipark.org.tr The synthetic route involves combining the aldehyde with the hydrazine derivative in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step. nih.govresearchgate.net

The resulting hydrazone derivatives of this compound are characterized by the -CH=N-NH- functional group and are of significant interest due to their strong chelating abilities and potential applications in coordination chemistry and analytical sciences. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives

| Hydrazine Reactant | Resulting Hydrazone Product | Typical Solvent |

|---|---|---|

| Hydrazine Hydrate | This compound hydrazone | Ethanol |

| Phenylhydrazine | This compound phenylhydrazone | Methanol |

Mannich Reactions Involving the 8-Hydroxyquinoline (B1678124) Nucleus

The 8-hydroxyquinoline core is activated towards electrophilic substitution, particularly at the C7 position, which is ortho to the hydroxyl group. This reactivity is exploited in the Mannich reaction, a three-component condensation involving an aldehyde (typically formaldehyde), a primary or secondary amine, and the active hydrogen on the quinoline (B57606) ring. mdpi.combohrium.com While the starting material of this article has a carbaldehyde at C2, the principle of the Mannich reaction applies to the 5-bromo-8-hydroxyquinoline nucleus itself. nih.govacs.org

In a typical procedure, 5-bromo-8-hydroxyquinoline is treated with formaldehyde (B43269) and an amine (e.g., pyrrolidine, morpholine, or piperidine) in a solvent like ethanol at room temperature or with gentle heating. nih.govacs.org This reaction introduces an aminomethyl group at the C7 position, yielding a Mannich base. nih.gov These products are significant in medicinal chemistry. mdpi.com

Table 3: Representative Mannich Reactions on the 5-Bromo-8-hydroxyquinoline Core

| Amine | Aldehyde | Product |

|---|---|---|

| Pyrrolidine | Formaldehyde | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol nih.gov |

| Morpholine | Formaldehyde | 5-Bromo-7-(morpholinomethyl)quinolin-8-ol |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the C5-Bromo Position

The bromine atom at the C5 position is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. uzh.ch

Suzuki Coupling: This reaction involves the coupling of the C5-bromo position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a wide range of aryl or vinyl substituents at the C5 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C5 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Reaction: The Heck reaction couples the C5-bromo position with an alkene in the presence of a palladium catalyst and a base, resulting in the formation of a substituted alkene at the C5 position. researchgate.netorganic-chemistry.orglibretexts.org

These cross-coupling reactions significantly expand the structural diversity of derivatives that can be synthesized from this compound.

Table 4: Overview of Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Catalyst System | Resulting Linkage |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C5-Aryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | C5-Alkynyl |

Further Functionalization of the Aldehyde Group (e.g., Reduction to Alcohol, Oxidation to Carboxylic Acid, Wittig Reactions)

The aldehyde group at the C2 position can be further transformed into other important functional groups, enhancing the synthetic utility of the core molecule.

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, (5-Bromo-8-hydroxyquinolin-2-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde to a carboxylic acid, 5-Bromo-8-hydroxyquinoline-2-carboxylic acid, can be achieved using various oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.com This involves reacting the aldehyde with a phosphonium (B103445) ylide (Wittig reagent). The structure of the resulting alkene depends on the specific ylide used, allowing for the synthesis of various vinyl-substituted 8-hydroxyquinoline derivatives. organic-chemistry.org

Table 5: Functionalization of the C2-Aldehyde Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Advanced Applications in Chemical Science and Engineering Non Biological Focus

Development of Optical Chemosensors for Metal Ions

The 8-hydroxyquinoline (B1678124) framework is a cornerstone in the design of optical chemosensors. The parent molecule is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process from the hydroxyl group to the pyridine (B92270) nitrogen. rroij.com However, upon chelation with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence emission—a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org This "turn-on" fluorescence mechanism is a primary principle behind the use of 8-HQ derivatives as sensors. 5-Bromo-8-hydroxyquinoline-2-carbaldehyde, through its aldehyde group, can be readily converted into various Schiff base derivatives, creating a diverse library of ligands with tailored selectivity and sensitivity for specific metal ions. nih.gov

Fluorometric Detection of Environmentally and Industrially Significant Metal Cations (e.g., Al³⁺, Zn²⁺, Cr³⁺)

Derivatives of 8-hydroxyquinoline-2-carbaldehyde are highly effective fluorometric sensors for various metal cations. The formation of a stable complex with metal ions restricts the C=N isomerization in Schiff base derivatives and inhibits the ESIPT process, resulting in a pronounced fluorescence response. rroij.comnih.gov

Aluminum (Al³⁺): Schiff bases derived from 8-hydroxyquinoline carbaldehydes are particularly noted for their high selectivity and sensitivity towards Al³⁺ ions. rroij.comscispace.com Upon binding with Al³⁺, these sensors exhibit a significant fluorescence enhancement, allowing for the detection of trace amounts of aluminum in various media. rsc.org For instance, a Schiff base sensor demonstrated a detection limit as low as 7.0 nM for Al³⁺. rsc.org The coordination of Al³⁺ with the oxygen and nitrogen atoms of the quinoline (B57606) ligand is the key to this sensing mechanism. globethesis.com

Zinc (Zn²⁺): Zinc is another metal ion frequently detected by 8-HQ-based sensors. nih.govmdpi.com Schiff base derivatives of 8-hydroxyquinoline can selectively bind to Zn²⁺, leading to a distinct "turn-on" fluorescence signal. nih.gov The design of these sensors often leverages the formation of a stable five-membered chelate ring with the metal ion. nih.gov The AIE (Aggregation-Induced Emission) property has also been coupled with the ESIPT mechanism in some designs, where the formation of a Zn(II) complex induces aggregation and further enhances emission, making it suitable for detection in aqueous media. nih.gov

Chromium (Cr³⁺): While less common than sensors for Al³⁺ and Zn²⁺, 8-HQ derivatives have also been developed for the detection of other trivalent cations like Cr³⁺. researchgate.net The strong coordination ability of the 8-hydroxyquinoline scaffold can be tuned through functionalization to achieve selectivity for different ions, including chromium.

The table below summarizes the performance of representative chemosensors based on 8-hydroxyquinoline derivatives for the detection of various metal ions.

| Sensor Type | Target Ion | Detection Limit (LOD) | Fluorescence Change | Reference |

| Schiff Base of 8-aminoquinoline (B160924) | Al³⁺, Zn²⁺ | 23.5 nM (Al³⁺), 11.5 nM (Zn²⁺) | Turn-on | nih.gov |

| Schiff Base of 2-hydroxy-1-naphthaldehyde (B42665) and 8-aminoquinoline | Al³⁺ | 3.23 x 10⁻⁸ M | Turn-on | bohrium.com |

| Schiff Base of 8-hydroxyquinoline-2-carbaldehyde | Zn²⁺ | - | Orange Fluorescence Turn-on | nih.gov |

| Tripodal Schiff base of quinoline | Al³⁺ | 7.0 nM | Turn-on | rsc.org |

Colorimetric Sensing Mechanisms and Naked-Eye Detection

In addition to fluorescence, many 8-hydroxyquinoline-based chemosensors facilitate colorimetric, or "naked-eye," detection of metal ions. This change in color is typically due to the formation of a metal-ligand complex that alters the electronic absorption properties of the molecule, often through charge-transfer transitions. rsc.org

For example, a sensor based on a 5-chloromethyl-8-hydroxyquinoline derivative showed a distinct color change from yellow to green specifically in the presence of Fe(II) ions, allowing for visual detection. ou.ac.lkresearchgate.net Similarly, azo dyes incorporating the 8-hydroxyquinoline structure have been synthesized as colorimetric sensors for Ni²⁺, with visible color changes from orange to violet. rsc.org The aldehyde group of this compound is a key functional handle for creating such chromogenic Schiff base ligands, where the resulting imine group extends the π-conjugated system, making it more susceptible to color changes upon metal binding. This allows for the development of simple, low-cost test strips for rapid, on-site environmental monitoring. nih.govrsc.org

Design Principles for Enhanced Selectivity, Sensitivity, and Low Detection Limits

The performance of 8-HQ based chemosensors can be finely tuned through strategic molecular design. Several key principles guide the development of sensors with high selectivity, sensitivity, and low limits of detection (LOD).

Tuning Selectivity: Selectivity is achieved by modifying the steric and electronic environment of the binding pocket. Introducing bulky groups near the coordination site can create steric hindrance that favors the binding of certain ions over others based on their ionic radii and preferred coordination geometry. The introduction of the bromine atom at the 5-position in this compound is an example of electronic tuning; its electron-withdrawing nature can modulate the acidity of the hydroxyl group and the basicity of the pyridine nitrogen, thereby influencing the binding affinity for different metal ions. nih.gov

Enhancing Sensitivity: Sensitivity is often linked to the quantum yield of fluorescence. By extending the π-conjugated system of the 8-HQ core, for example, by forming Schiff base derivatives from the 2-carbaldehyde group, the molar absorptivity and fluorescence efficiency of the resulting metal complex can be increased. nih.gov This leads to a more significant change in signal upon metal binding and, consequently, a lower detection limit.

Improving Detection Limits: Achieving very low detection limits requires maximizing the signal-to-noise ratio. This involves designing probes that are virtually non-fluorescent in their free state but become highly emissive upon complexation. bohrium.com Mechanisms like Photoinduced Electron Transfer (PET) can be incorporated into the sensor design; in the free ligand, a PET process quenches fluorescence, but upon metal binding, this process is inhibited, "turning on" the fluorescence. researchgate.net Combining the CHEF and PET mechanisms is a powerful strategy for developing highly sensitive probes. researchgate.net

Applications in Advanced Materials Science

The same properties that make 8-hydroxyquinoline derivatives excellent chemosensors—strong chelating ability, high fluorescence quantum yields, and good thermal stability—also make their metal complexes prime candidates for use in advanced materials, particularly in optoelectronics.

Electron Transport Layers and Emitters in Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline are foundational materials in OLED technology. The most famous example, tris(8-hydroxyquinolinato)aluminum (Alq₃), has been a benchmark material used as both an emissive layer (EML) and an electron transport layer (ETL) for decades. researchgate.net The function of these materials is dictated by their molecular orbital energy levels and charge carrier mobility.

Complexes derived from this compound are poised to serve similar roles. The 8-HQ core provides the necessary framework for electron transport and luminescence. The substituents play a crucial role in tuning the material's properties:

As Emitters: The emission color of the metal complex can be tuned by modifying the ligands. The electron-withdrawing bromo and carbaldehyde groups on the this compound ligand can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting metal complex. This can lead to a shift in the emission wavelength compared to the parent Alq₃, potentially enabling access to different colors in the visible spectrum.

As Electron Transport Layers (ETLs): A key requirement for an ETL is efficient electron injection and transport from the cathode to the emissive layer. researchgate.net The electron-deficient nature of the pyridine ring in the 8-HQ ligand contributes to its electron-transporting capabilities. The presence of electron-withdrawing groups, like bromine, can further enhance this property by stabilizing the molecule upon accepting an electron (forming a radical anion), which is a key step in the electron transport process.

The performance of several OLEDs using 8-hydroxyquinoline derivative complexes is summarized below.

| Device Structure | Emitter/ETL Complex | Max. Brightness (cd/m²) | Emission Color | Reference |

| ITO/TPD/MgL₂/LiF/Alq₃/Al | Mg(5-chloro-8-hydroxyquinoline)₂ | 425 | Green (539 nm) | - |

| ITO/α-NPD/Zn(Bpy)q/Alq₃/LiF/Al | Zinc(2,2′-bipyridine)8-hydroxyquinoline | 1030 | Yellow-Green (545 nm) | mdpi.com |

| ZnStq_OCH₃:PVK based OLED | bis(8-hydroxyquinoline) zinc with a styryl group | 2244 | Yellow (578 nm) | mdpi.com |

Novel Functional Materials with Tunable Optoelectronic Properties

The true power of using substituted 8-hydroxyquinolines like this compound lies in the ability to create novel functional materials with precisely controlled optoelectronic properties. The synthetic accessibility of the 2-carbaldehyde group allows it to be a versatile anchor point for further molecular engineering.

By reacting the aldehyde with different amines to form a variety of Schiff bases, and then complexing these new ligands with different metal ions (e.g., Al³⁺, Zn²⁺, Be²⁺, Mg²⁺), a large family of materials can be synthesized. rroij.com The choice of the Schiff base substituent and the central metal ion allows for systematic tuning of:

Emission Wavelength: Extending the π-conjugation through the Schiff base linkage generally red-shifts the emission, moving it from the green part of the spectrum towards yellow, orange, or even red.

Quantum Efficiency: The rigidity and planarity of the ligand, as well as the nature of the central metal ion, heavily influence the photoluminescence quantum yield. Heavy atoms, for example, can promote intersystem crossing and lead to phosphorescence.

Charge Carrier Mobility: The intermolecular packing in the solid state, which is influenced by the ligand's shape and substituents, affects the charge transport mobility of the material.

This modular approach allows for the rational design of new emitters and charge-transport materials tailored for specific applications in next-generation displays and solid-state lighting.

Analytical Chemistry Methodologies

The unique chelating ability of the 8-hydroxyquinoline structure makes it and its derivatives indispensable reagents in analytical chemistry.

8-Hydroxyquinoline (oxine) is a classical analytical reagent renowned for its ability to form stable, insoluble chelate complexes with a wide range of metal ions. rroij.com This property makes it an excellent precipitating agent for gravimetric analysis, a technique that relies on the mass of a solid product to determine the quantity of an analyte. The reaction involves the deprotonation of the hydroxyl group and coordination of both the resulting oxygen anion and the pyridine nitrogen to the metal ion, forming a stable five-membered ring. scirp.org

This compound retains this fundamental chelating capability. The introduction of a bromine atom significantly increases the molecular weight of the ligand. Consequently, the resulting metal complexes have a higher mass per mole of metal ion compared to those formed with unsubstituted 8-hydroxyquinoline. This increased mass leads to a more favorable gravimetric factor, which can reduce weighing errors and improve the accuracy of the analysis. The aldehyde group, while not directly involved in the primary chelation, can influence the solubility and crystal morphology of the precipitate.

Table 2: Metal Ions Precipitated by 8-Hydroxyquinoline Derivatives

| Metal Ion | Common Oxidation State | Application Area |

|---|---|---|

| Aluminum | Al(III) | Water quality, alloys |

| Magnesium | Mg(II) | Alloys, biological samples |

| Zinc | Zn(II) | Metallurgy, environmental samples |

| Copper | Cu(II) | Alloys, plating solutions |

| Iron | Fe(III) | Ores, environmental monitoring |

Solvent extraction is a powerful technique for separating and concentrating metal ions from complex matrices, which is crucial for hydrometallurgy, waste treatment, and environmental remediation. 8-Hydroxyquinoline and its derivatives are effective extractants due to their ability to form neutral, lipophilic metal complexes that are soluble in organic solvents. rroij.comresearchgate.net

The efficiency and selectivity of extraction can be fine-tuned by modifying the 8-hydroxyquinoline structure. This compound offers specific advantages in this regard. The bromine atom enhances the lipophilicity of the molecule and its metal complexes, promoting their transfer into the organic phase during extraction. The aldehyde group provides a potential site for further functionalization, allowing the ligand to be anchored to a solid support for solid-phase extraction applications or to be modified to target specific metal ions with higher selectivity. These derivatives are particularly useful for the extraction of metals such as iron, copper, nickel, and uranium in hydrometallurgical processes. researchgate.net

Corrosion Inhibition Studies for Metal Surfaces

Corrosion is a destructive process that degrades metals, leading to significant economic losses. The use of organic corrosion inhibitors is a primary strategy for protecting metallic surfaces, particularly steel, in acidic industrial environments. jmaterenvironsci.com Effective inhibitors typically contain heteroatoms (like nitrogen and oxygen) and π-electron systems, which facilitate their adsorption onto the metal surface. researchgate.net

8-Hydroxyquinoline and its derivatives have emerged as highly effective corrosion inhibitors. najah.edumdpi.com Their mechanism involves the formation of a protective film on the metal surface. The inhibitor molecules adsorb through the coordination of the lone pair electrons of the nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms (chemisorption). najah.edu Additionally, the π-electrons of the quinoline ring system can interact with the metal surface.

This compound possesses all the necessary features to be an excellent corrosion inhibitor. The core 8-hydroxyquinoline structure provides the primary adsorption centers (N and O atoms). The presence of the bromine atom and the carbonyl oxygen from the aldehyde group introduces additional lone-pair electrons, potentially creating more sites for adsorption and enhancing the inhibitor's binding strength to the metal surface. Studies on related 8-hydroxyquinoline derivatives have shown that they act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. mdpi.com The adsorption of these inhibitors on steel surfaces in acidic media typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. researchgate.net

Table 3: Features of this compound for Corrosion Inhibition

| Structural Feature | Role in Corrosion Inhibition |

|---|---|

| Quinoline Ring System | Provides π-electrons for interaction with the metal surface. |

| Nitrogen and Oxygen Heteroatoms | Act as primary active centers for chemisorption onto the metal. |

| Bromo and Carbonyl Groups | Offer additional lone-pair electrons, potentially enhancing adsorption density and protective film stability. |

Q & A

Q. What are the common synthetic routes for 5-Bromo-8-hydroxyquinoline-2-carbaldehyde, and how can reaction conditions be optimized for high yield?

The synthesis typically involves bromination of quinoline derivatives followed by formylation. A standard method uses N-bromosuccinimide (NBS) for bromination and the Vilsmeier-Haack reagent (POCl₃ + DMF) for introducing the aldehyde group . Optimization strategies include:

- Temperature control : Bromination at 0–5°C to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for formylation to enhance electrophilicity.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate the product.

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10 ppm, while the aromatic protons show splitting patterns consistent with quinoline substitution .

- IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the C=O stretch of the aldehyde group .

- Mass Spectrometry : The molecular ion peak at m/z 236.06 (M⁺) matches the molecular formula C₁₀H₆BrNO .

Q. What are the key chemical reactions of this compound, and how do they inform its utility in organic synthesis?

- Oxidation : Converts the aldehyde to a carboxylic acid using KMnO₄/CrO₃, yielding quinoline-8-carboxylic acid derivatives for coordination chemistry .

- Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, enabling further functionalization (e.g., esterification) .

- Nucleophilic Substitution : The bromine atom can be replaced with amines or thiols to generate bioactive quinoline analogs .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations improve predictions of this compound’s electronic structure and reactivity?

DFT methods incorporating exact exchange (e.g., B3LYP) accurately model the electron density distribution, particularly for the bromine and aldehyde groups. Key steps include:

- Basis Set Selection : Use 6-311++G(d,p) for bromine to account for relativistic effects .

- Solvent Effects : Include a polarizable continuum model (PCM) for reactions in DMF or water .

- Reactivity Analysis : Frontier molecular orbital (FMO) calculations predict nucleophilic attack sites (e.g., C-2 aldehyde vs. C-5 bromine) .

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitution at the bromine position?

Discrepancies often arise from:

- Catalyst Systems : Palladium vs. copper catalysts (e.g., Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline) may alter yields in Suzuki-Miyaura couplings .

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions, improving yields by 15–20% .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at C-2 can deactivate the bromine, reducing reactivity .

Q. What methodologies enable the study of substituent effects on the biological activity of quinoline derivatives?

- SAR Studies : Synthesize analogs (e.g., 5-Cl, 5-F, 5-I) and compare their IC₅₀ values in enzyme inhibition assays .

- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina to rationalize activity trends .

- Pharmacokinetic Profiling : Assess logP and solubility via shake-flask experiments to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.